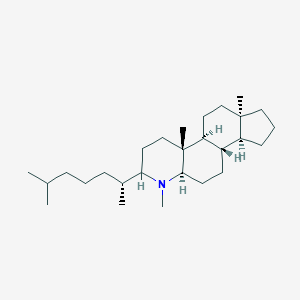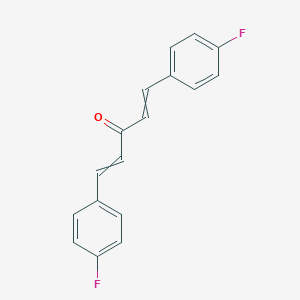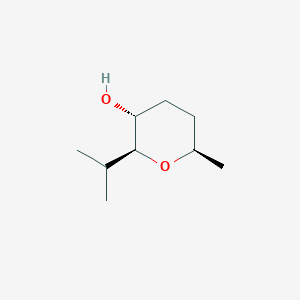
(2S,3R,6R)-6-Methyl-2-propan-2-yloxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,6R)-6-Methyl-2-propan-2-yloxan-3-ol is a chemical compound that belongs to the family of monoterpenes. It is commonly known as pulegol, which is a colorless liquid with a minty odor. Pulegol is widely used in the fragrance and flavor industry due to its minty aroma. However, it has also been found to have various scientific research applications.
Mecanismo De Acción
The mechanism of action of pulegol is not fully understood. However, studies have suggested that it exerts its effects by modulating various cellular pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
Pulegol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Pulegol has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pulegol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, one limitation of pulegol is that it has a low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of pulegol. One area of interest is its potential use in cancer therapy. Studies have shown that pulegol can inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a natural preservative in the food industry. Pulegol has been found to have antimicrobial properties, which can help prevent the growth of microorganisms in food products. Additionally, further studies are needed to fully understand the mechanism of action of pulegol and its potential use in various biomedical applications.
Métodos De Síntesis
Pulegol can be synthesized from the essential oil of peppermint or spearmint. The essential oil is first subjected to fractional distillation to isolate the pulegone compound. Pulegone is then hydrogenated in the presence of a catalyst to produce pulegol.
Aplicaciones Científicas De Investigación
Pulegol has been extensively studied for its various scientific research applications. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. Pulegol has also been studied for its potential use in cancer therapy.
Propiedades
Número CAS |
133909-68-9 |
|---|---|
Nombre del producto |
(2S,3R,6R)-6-Methyl-2-propan-2-yloxan-3-ol |
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(2S,3R,6R)-6-methyl-2-propan-2-yloxan-3-ol |
InChI |
InChI=1S/C9H18O2/c1-6(2)9-8(10)5-4-7(3)11-9/h6-10H,4-5H2,1-3H3/t7-,8-,9+/m1/s1 |
Clave InChI |
NJLJSUDPYNNOMG-HLTSFMKQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](O1)C(C)C)O |
SMILES |
CC1CCC(C(O1)C(C)C)O |
SMILES canónico |
CC1CCC(C(O1)C(C)C)O |
Sinónimos |
2H-Pyran-3-ol,tetrahydro-6-methyl-2-(1-methylethyl)-,(2alpha,3bta,6alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



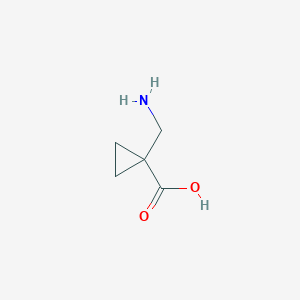
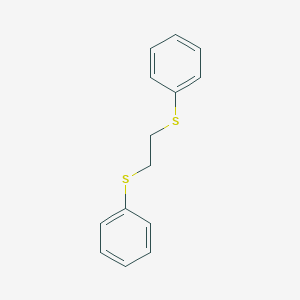
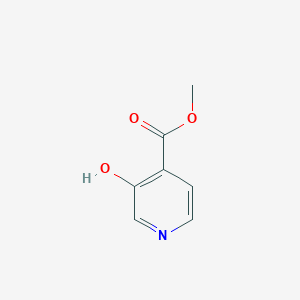

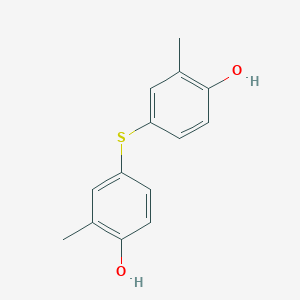

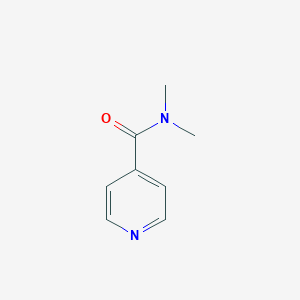
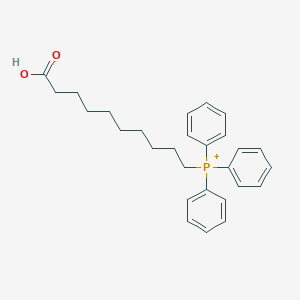
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)
